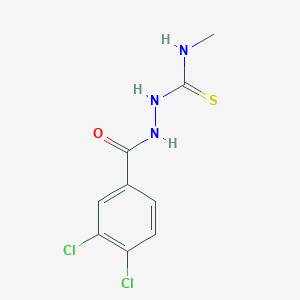![molecular formula C11H14ClN3O2S B4275498 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4275498.png)
2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide
Overview
Description
2-[(2-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide is a synthetic organic compound with the molecular formula C11H14ClN3O2S It is characterized by the presence of a chlorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-(2-chlorophenoxy)acetyl chloride with N-ethylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[(2-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites or altering protein functions .
Comparison with Similar Compounds
- 2-[(2,4-Dichlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide
- 2-[(4-Chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide
- 2-[(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide
Comparison: Compared to its analogs, 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. The presence of the ethyl group on the hydrazinecarbothioamide moiety also contributes to its distinct properties.
Properties
IUPAC Name |
1-[[2-(2-chlorophenoxy)acetyl]amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-2-13-11(18)15-14-10(16)7-17-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGNSOCNVZXRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)COC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4275421.png)


![N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4275452.png)
![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4275453.png)


![5-(difluoromethyl)-1-[2-(4-ethylphenoxy)propanoyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4275462.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbothioamide](/img/structure/B4275463.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4275474.png)
![4-[hydroxy(diphenyl)methyl]-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4275479.png)
![N-(3,4-dichlorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4275492.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4275501.png)
![ethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4275509.png)
